

Spectroscopic Profile of 3-Chloro-4-propoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Chloro-4-propoxybenzaldehyde**, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document compiles predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds. This guide also outlines general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.

Introduction

3-Chloro-4-propoxybenzaldehyde, with the molecular formula $C_{10}H_{11}ClO_2$ and a molecular weight of 198.6 g/mol, is an aromatic aldehyde of interest in the synthesis of pharmaceuticals and other fine chemicals.^[1] Its spectroscopic characterization is crucial for confirming its identity, purity, and structure in various research and development applications. This document aims to provide a comprehensive spectroscopic profile to aid researchers in this endeavor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-4-propoxybenzaldehyde**. These predictions are derived from the known spectral properties of

similar compounds, including 3-chloro-4-hydroxybenzaldehyde, 3-chloro-4-methoxybenzaldehyde, and 4-propoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **3-Chloro-4-propoxybenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~7.8	d	1H	Aromatic proton (H-2)
~7.6	dd	1H	Aromatic proton (H-6)
~7.0	d	1H	Aromatic proton (H-5)
~4.1	t	2H	Methylene protons (-OCH ₂ -)
~1.8	sextet	2H	Methylene protons (-CH ₂ CH ₃)
~1.0	t	3H	Methyl protons (-CH ₃)

Predicted in CDCl₃ solvent.

Table 2: Predicted ^{13}C NMR Data for **3-Chloro-4-propoxybenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde carbon (C=O)
~160	Aromatic carbon (C-4)
~135	Aromatic carbon (C-1)
~131	Aromatic carbon (C-6)
~128	Aromatic carbon (C-2)
~125	Aromatic carbon (C-3)
~112	Aromatic carbon (C-5)
~70	Methylene carbon (-OCH ₂ -)
~22	Methylene carbon (-CH ₂ CH ₃)
~10	Methyl carbon (-CH ₃)

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **3-Chloro-4-propoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2870	Medium	C-H stretch (aliphatic)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1260	Strong	C-O stretch (aryl ether)
~1050	Medium	C-O stretch (alkyl ether)
~820	Strong	C-H bend (aromatic, para-substituted)
~750	Medium-Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-4-propoxybenzaldehyde**

m/z	Relative Intensity	Assignment
198/200	High	Molecular ion [M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotopes)
197/199	Medium	[M-H] ⁺
169/171	Medium	[M-C ₂ H ₅] ⁺ or [M-CHO] ⁺
155/157	Medium	[M-C ₃ H ₇] ⁺
127/129	High	[M-C ₃ H ₇ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for aromatic aldehydes.

NMR Spectroscopy

A sample of **3-Chloro-4-propoxybenzaldehyde** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

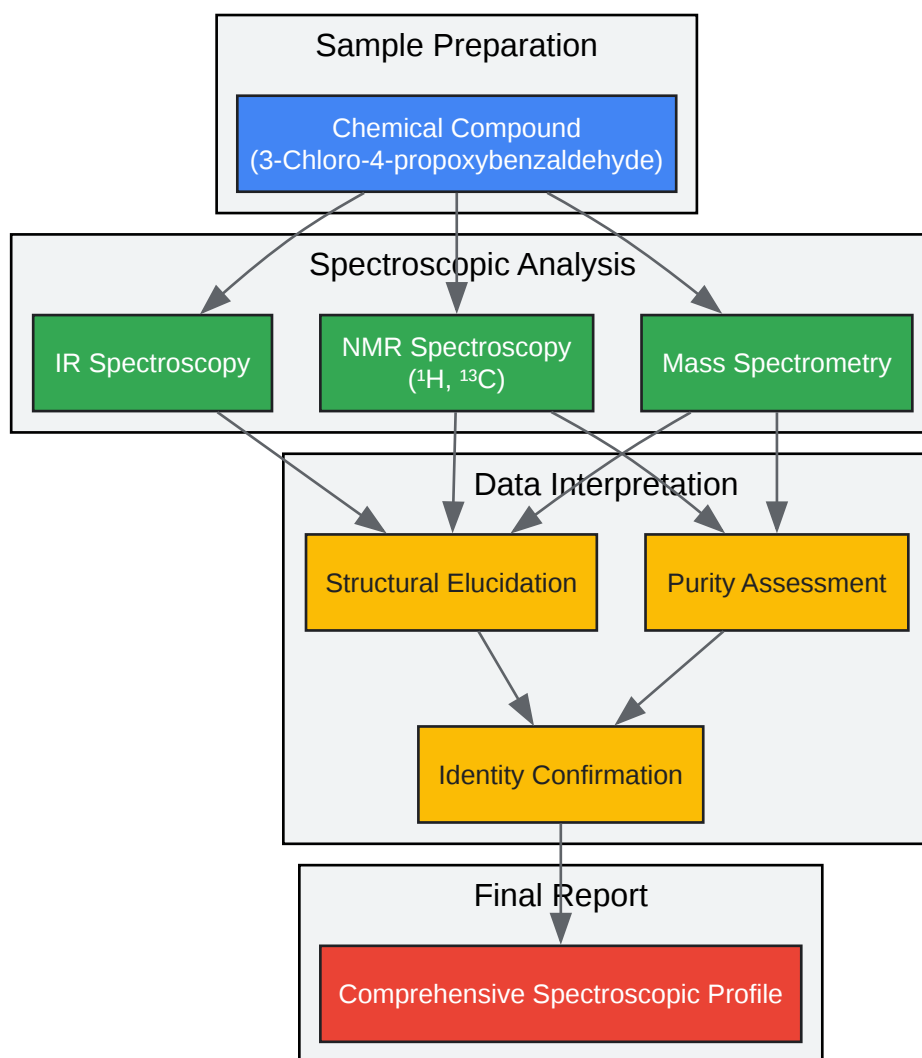
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of **3-Chloro-4-propoxybenzaldehyde** based on data from analogous compounds. The provided tables of predicted NMR, IR, and MS data, along with general experimental protocols, serve as a valuable resource for researchers working with this compound. The presented workflow for spectroscopic analysis offers a logical framework for the characterization of chemical substances. It is important to note that experimental verification of this data is recommended for definitive structural confirmation.

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References

- 1. chemimpex.com [chemimpex.com]
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